Chlorfenapyr
Overview
Description
Chlorfenapyr is a pesticide, specifically a pro-insecticide, meaning it is metabolized into an active insecticide after entering the host. This compound was developed by American Cyanamid from the natural product dioxapyrrolomycin, which was isolated from Streptomyces fumanus . It has a unique mode of action and is used to control a wide range of pests in various agricultural and industrial applications .
Preparation Methods
Chlorfenapyr can be synthesized through a series of steps involving the preparation of intermediates. The synthetic route includes the following steps :
- Synthesis of 4-(p-chlorophenyl)-2-trifluoromethyl-3-oxazoline-5-one.
- Conversion to 2-(p-chlorophenyl)-5-trifluoromethyl-pyrrole-3-carbonitrile.
- Bromination to form 4-bromo-2-(p-chlorophenyl)-5-trifluoromethyl-pyrrole-3-carbonitrile.
- Final synthesis of this compound, which is 4-bromo-2-(p-chlorophenyl)-1-ethoxymethyl-5-trifluoromethyl-pyrrole-3-carbonitrile.
Industrial production methods often involve microencapsulation techniques to improve the utilization rate and stability of this compound. For example, this compound microcapsules can be prepared by interfacial polymerization using polylactide diol, toluene diisocyanate, and 1,4-butanediol .
Chemical Reactions Analysis
Chlorfenapyr undergoes several types of chemical reactions, including oxidation and substitution . Common reagents and conditions used in these reactions include mixed function oxidases, which facilitate the oxidative removal of the N-ethoxymethyl group . The major product formed from this reaction is CL 303268, which is responsible for the insecticidal activity of this compound .
Scientific Research Applications
Chlorfenapyr has a wide range of scientific research applications, including :
Chemistry: Used as a lead compound for designing new insecticides based on natural product modification.
Biology: Studied for its effects on various pests and its potential to control pest populations.
Medicine: Investigated for its potential use in controlling disease vectors such as mosquitoes.
Industry: Used in agriculture to protect crops from pests and in wool insect-proofing as an alternative to synthetic pyrethroids.
Mechanism of Action
Chlorfenapyr works by disrupting the production of adenosine triphosphate (ATP) in the mitochondria. The oxidative removal of the N-ethoxymethyl group by mixed function oxidases forms the compound CL 303268, which uncouples oxidative phosphorylation at the mitochondria. This disruption leads to a decrease in ATP production, resulting in cellular death and ultimately organism mortality .
Comparison with Similar Compounds
Chlorfenapyr is unique among insecticides due to its mode of action and its derivation from natural products. Similar compounds include other halogenated pyrroles and arylpyrrole derivatives . Compounds such as tralopyril (CL 303268) share similar insecticidal activity and are often compared to this compound in terms of their effectiveness and environmental impact .
This compound’s unique mode of action and its broad-spectrum insecticidal activity make it a valuable tool in pest management, distinguishing it from other insecticides in its class .
Properties
IUPAC Name |
4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFOCCVIPCEQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032533 | |
Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline] | |
Record name | Chlorfenapyr | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water, Solubities at 25 °C. [Table#7120], Solubities in water at 25 °C. [Table#7121] | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.543 g/ml tapped bulk density | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg] | |
Record name | Chlorfenapyr | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4292 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Chlorfenapyr shows virtually no uncoupling activity but removal of the N-ethoxymethyl group through microsomal oxidation releases the corresponding free pyrrole (AC 303,268) which is a lipophilic weak acid with very strong uncoupling activity ..., Chlorfenapyr is a member of a new class of chemicals- the pyrroles. The compound is a pro-insecticide, i.e. the biological activity depends on its activation to another chemical. Oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound CL 303268. CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality. | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light tan or light yellow powdered solid, White solid | |
CAS No. |
122453-73-0 | |
Record name | Chlorfenapyr | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122453-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorfenapyr [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122453730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9032533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORFENAPYR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWI20P05EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
100-101 °C, MP: 91-92 °C | |
Record name | CHLORFENAPYR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7464 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorfenapyr is a pro-insecticide that requires metabolic activation to exert its toxic effects. The active metabolite, tralopyril, disrupts cellular respiration by uncoupling oxidative phosphorylation in the mitochondria. [, , ] This disruption leads to energy depletion and ultimately cell death. [, , ]
A: Unlike many traditional insecticides that target the nervous system, this compound targets cellular energy production. This unique mode of action makes it effective against insects resistant to other insecticide classes. [, , ]
ANone: this compound has the molecular formula C15H9BrClF3N2O and a molecular weight of 407.6 g/mol.
A: Research indicates that the formulation of this compound can significantly impact its bioavailability and efficacy. For instance, a study found that a commercial formulation containing detergents greatly enhanced this compound's toxicity compared to technical-grade this compound. This increased toxicity is attributed to the formation of micelle complexes that improve the compound's interaction with biological membranes. []
ANone: this compound itself doesn't possess catalytic properties. It functions as a pro-insecticide that undergoes metabolic conversion to its active form, tralopyril.
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to computational chemistry and modeling of this compound.
A: Limited information on the SAR of this compound is available within these research articles. For detailed insights into the impact of structural modifications on activity, potency, and selectivity, please refer to comprehensive reviews on arylpyrrole insecticides. []
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover specific SHE regulations related to this compound.
A: this compound is bioactivated by cytochrome P450 enzymes in insects. [, ] The primary metabolite, tralopyril, is responsible for the insecticidal activity. [, ] Studies have identified specific P450 enzymes involved in this compound metabolism, offering potential targets for resistance monitoring and management strategies. [, ]
A: Studies show that this compound remains effective against insect populations that have developed resistance to other insecticide classes, such as pyrethroids and organophosphates. [, , , ] This effectiveness is attributed to its unique mode of action, which doesn't target the commonly mutated sites in resistant strains.
ANone: While the exact mechanisms are not fully elucidated in all cases, potential mechanisms include:
- Metabolic detoxification: Increased activity of detoxification enzymes, particularly esterases and P450 monooxygenases, has been linked to this compound resistance in some insects. []
- Target site insensitivity: Alterations in the target site, the mitochondria, could potentially reduce sensitivity to the active metabolite. []
- Reduced cuticular penetration: Changes in the insect cuticle could hinder the penetration of this compound. [, ]
A: this compound exhibits high toxicity to birds and aquatic organisms. [, ] Studies on mallard ducks revealed adverse effects on survival, body weight, feed consumption, and behavior. [] These findings highlight the importance of careful risk assessments and mitigation strategies to minimize potential ecological impacts.
ANone: The provided research articles primarily focus on insecticidal activity, resistance, and environmental fate of this compound. They don't provide detailed information on aspects like drug delivery, biomarkers, immunogenicity, or drug-transporter interactions.
ANone: Yes, several alternative insecticides with different modes of action can be considered for managing this compound-resistant pests. These include:
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to the recycling and waste management of this compound.
ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to research infrastructure and resources for this compound.
A: this compound, the first commercial insecticide derived from halogenated pyrroles, was registered for use in the United States in 2001. []
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